![molecular formula C23H25NO7S B281397 Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281397.png)
Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as Sulfonyl benzofuran carboxylic acid, and it has been found to have several biochemical and physiological effects on the human body.
Mecanismo De Acción
The mechanism of action of Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of prostaglandins.
Biochemical and Physiological Effects:
Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several biochemical and physiological effects on the human body. For example, it has been found to have anti-inflammatory and analgesic properties. It has also been shown to have antioxidant properties, which may help to protect against cellular damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages for use in lab experiments. For example, it is a highly specific inhibitor of COX-2, which makes it useful for studying the role of this enzyme in various biological processes. However, one limitation of this compound is that it may have off-target effects on other enzymes in the body, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of interest is the development of new synthetic methods for the production of this compound. Another area of interest is the use of this compound as a tool for studying the role of COX-2 in various biological processes. Additionally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves several steps and requires the use of specialized equipment. The most common method of synthesis involves the reaction of 5-hydroxy-2-methylbenzoic acid with butyric anhydride, followed by the addition of 4-ethoxybenzenesulfonyl chloride. The final step involves the esterification of the resulting compound with methanol.
Aplicaciones Científicas De Investigación
Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential use in scientific research applications. This compound has been found to have several properties that make it useful in the study of various biological processes. For example, it has been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Propiedades
Fórmula molecular |
C23H25NO7S |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
methyl 5-[butanoyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H25NO7S/c1-5-7-21(25)24(32(27,28)18-11-9-17(10-12-18)30-6-2)16-8-13-20-19(14-16)22(15(3)31-20)23(26)29-4/h8-14H,5-7H2,1-4H3 |
Clave InChI |
INMWIRLYOWRBDQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)OCC |
SMILES canónico |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




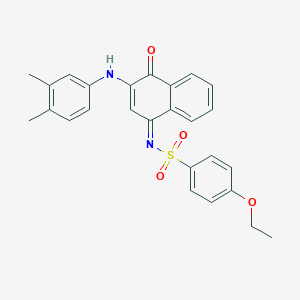
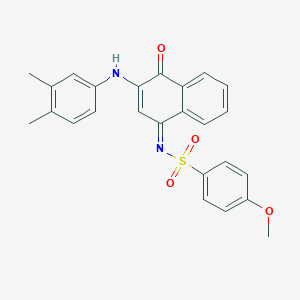
![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)
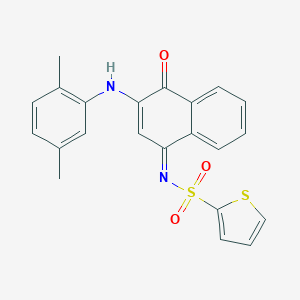
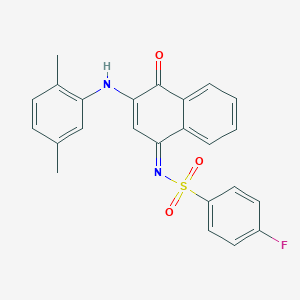
![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)

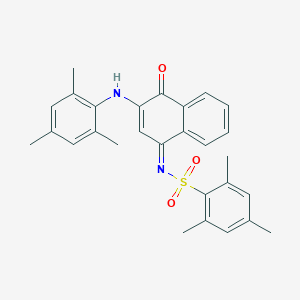
![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)

![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)